molecular formula C7H3BrF2N2S B2766121 6-Bromo-4,5-difluoro-1,3-benzothiazol-2-amine CAS No. 2309459-57-0

6-Bromo-4,5-difluoro-1,3-benzothiazol-2-amine

Cat. No. B2766121
CAS RN: 2309459-57-0
M. Wt: 265.08
InChI Key: FSPPBOWHBYIIGX-UHFFFAOYSA-N
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Description

6-Bromo-4,5-difluoro-1,3-benzothiazol-2-amine is a chemical compound with the CAS Number: 2309459-57-0 . It has a molecular weight of 265.08 . The IUPAC name for this compound is 6-bromo-4,5-difluorobenzo[d]thiazol-2-amine .


Molecular Structure Analysis

The InChI code for 6-Bromo-4,5-difluoro-1,3-benzothiazol-2-amine is 1S/C7H3BrF2N2S/c8-2-1-3-6(5(10)4(2)9)12-7(11)13-3/h1H,(H2,11,12) . This code provides a standard way to encode the compound’s molecular structure and formula.


Physical And Chemical Properties Analysis

6-Bromo-4,5-difluoro-1,3-benzothiazol-2-amine is a solid compound . Its molecular weight is 265.08 .

Scientific Research Applications

Suzuki–Miyaura Coupling

This compound could potentially be used in Suzuki–Miyaura (SM) cross-coupling reactions. SM coupling is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction. Its success originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

Synthesis of Difluorophenacyl Analogs

6-Bromo-4,5-difluoro-1,3-benzothiazol-2-amine could be used to prepare difluorophenacyl analogs. These analogs are known to act as inhibitors of cyclin-dependent kinases .

Synthesis of Aminopyridine N-Oxides

This compound could also be used to synthesize aminopyridine N-oxides. These N-oxides are known for their selective inhibition of p38 MAP kinase .

Synthesis of Indole Derivatives

Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc. 6-Bromo-4,5-difluoro-1,3-benzothiazol-2-amine could potentially be used in the synthesis of these indole derivatives .

Antiviral Activity

6-Bromo-4,5-difluoro-1,3-benzothiazol-2-amine could potentially be used in the synthesis of antiviral agents. For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .

Synthesis of Polymer Semiconductors

This compound could potentially be used in the synthesis of polymer semiconductors. For example, it could be used as an intermediate for the synthesis of 4-7-bis (5-bromo-4-2-octyldodecylthiophen-2-yl)-5,6-difluorobenzo[c][1,2,5]-thiadiazole, which is the monomer for polymer semiconductor PffBT4T-2OD (PCE11) with high device performance efficiency .

properties

IUPAC Name

6-bromo-4,5-difluoro-1,3-benzothiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrF2N2S/c8-2-1-3-6(5(10)4(2)9)12-7(11)13-3/h1H,(H2,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSPPBOWHBYIIGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=C(C(=C1Br)F)F)N=C(S2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrF2N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-4,5-difluoro-1,3-benzothiazol-2-amine

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